molecular formula C15H13BrO2 B1438328 2-Bromo-1-(4-phenoxyphenyl)propan-1-one CAS No. 92434-62-3

2-Bromo-1-(4-phenoxyphenyl)propan-1-one

Cat. No.: B1438328
CAS No.: 92434-62-3
M. Wt: 305.17 g/mol
InChI Key: GREFNWJIXOAHOJ-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-phenoxyphenyl)propan-1-one, with the CAS Registry Number 35133-79-0, is an organic compound with the molecular formula C15H13BrO2 and an average mass of 305.169 Da . This high-purity reference standard is designed explicitly for laboratory research and chemical synthesis. Researchers value this compound for its unique structure, featuring a propanone backbone brominated at the alpha position and a 4-phenoxyphenyl substituent, which makes it a valuable synthetic intermediate or building block in the development of novel pharmaceutical compounds . The SMILES string for this compound is CC(Br)C(=O)C1=CC=C(OC2=CC=CC=C2)C=C1, and its InChIKey is GREFNWJIXOAHOJ-UHFFFAOYSA-N . As a key intermediate, it is strictly for professional research applications in controlled laboratory environments. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

2-bromo-1-(4-phenoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2/c1-11(16)15(17)12-7-9-14(10-8-12)18-13-5-3-2-4-6-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREFNWJIXOAHOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one

General Synthetic Strategy

The synthesis of this compound typically involves the bromination of a suitable precursor such as 1-(4-phenoxyphenyl)propan-1-one or related ketones. The bromination is generally conducted at the alpha-position to the carbonyl group, facilitated by brominating agents under controlled conditions.

Methodologies Reported in Literature

Bromination of 1-(4-phenoxyphenyl)propan-1-one
  • Reagents and Conditions : Bromine or N-bromosuccinimide (NBS) is used as the brominating agent in an inert solvent such as dichloromethane or chloroform at low temperatures (0–5 °C) to ensure selective alpha-bromination without over-bromination or side reactions.
  • Mechanism : The reaction proceeds via enol or enolate intermediate formation, which then reacts with the bromine source to yield the alpha-bromo ketone.
  • Workup and Purification : After completion, the reaction mixture is quenched with water or sodium bisulfite to remove excess bromine, followed by extraction and purification by recrystallization or chromatography.
Use of Sodium Acetate and Ethanol under Reflux or Microwave Irradiation
  • In related bromoketone syntheses, sodium acetate and ethanol have been used as the base and solvent, respectively, to facilitate the bromination and subsequent coupling reactions.
  • Microwave-assisted synthesis has been reported to reduce reaction times significantly while maintaining high yields and purity.
  • The reaction is typically refluxed for 16–18 hours or irradiated at 80–100 °C for 15 minutes under pressure-controlled conditions.
  • Post-reaction, the solid product is filtered, washed with water, and recrystallized from acetone or other suitable solvents to obtain the pure compound.
Phase Transfer Catalysis and Base-Mediated Reactions
  • The use of bases such as sodium hydroxide, potassium hydroxide, or alkali metal alkoxides in combination with phase transfer catalysts (e.g., tetrabutylammonium bromide) has been described for related phenoxyphenyl derivatives.
  • These reactions are typically conducted in mixed solvents (e.g., water with ethyl acetate or dioxane) at mild temperatures (5–15 °C) over extended periods (up to 72 hours).
  • This method allows for high optical purity and selectivity in the formation of substituted propanones, which can be adapted for the preparation of this compound.

Summary Table of Preparation Methods

Method No. Starting Material Reagents & Conditions Solvent(s) Temperature Time Purification Yield / Notes
1 1-(4-phenoxyphenyl)propan-1-one Bromine or NBS, low temperature Dichloromethane, chloroform 0–5 °C Few hours Quench, extraction, recrystallization High selectivity; classical method
2 2-Bromo-1-(4-chlorophenyl)ethanone (analog) + sodium acetate Reflux or microwave irradiation Absolute ethanol Reflux or 80–100 °C 15 min (microwave) or 16–18 h (reflux) Filtration, washing, recrystallization Efficient, microwave reduces time
3 Sulfonic ester compound + 4-phenoxyphenol + base Base-mediated substitution with phase transfer catalyst Mixed solvents (water/ethyl acetate/dioxane) 5–15 °C Up to 72 h Extraction, chromatography High optical purity, mild conditions

Detailed Research Findings and Notes

  • Microwave-Assisted Synthesis : This method offers a significant reduction in reaction time (from hours to minutes) while maintaining or improving yields and purity. It is particularly useful for scale-up and environmentally friendlier synthesis due to energy efficiency.
  • Base Selection : Alkali metal hydroxides and alkoxides are preferred bases, with sodium hydroxide and potassium hydroxide commonly used. The base quantity is typically 0.8 to 1.2 mol per mole of starting material to optimize yield and minimize side reactions.
  • Solvent Effects : The choice of solvent impacts reaction rate and selectivity. Alcohols like ethanol and methanol, as well as water-soluble organic solvents such as N,N-dimethylformamide, are effective. Mixed solvent systems can enhance solubility and reaction efficiency.
  • Purification Techniques : Recrystallization from acetone or suitable organic solvents is standard, often preceded by filtration and washing with water to remove inorganic salts and impurities.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-phenoxyphenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(4-phenoxyphenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drugs with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one involves its interaction with various molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition of enzyme activity or disruption of cellular processes. Additionally, the phenoxyphenyl group may interact with hydrophobic regions of proteins or membranes, affecting their function .

Comparison with Similar Compounds

Comparison with Similar Brominated Propanones

Substituent Effects on Physicochemical Properties

The following table summarizes key properties of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Melting Point (°C) Boiling Point (°C) Solubility Key Applications
This compound C₁₅H₁₃BrO₂ 305.17 4-phenoxyphenyl N/A N/A Organic solvents Pharmaceutical intermediates
2-Bromo-1-(4-hydroxyphenyl)propan-1-one C₉H₉BrO₂ 229.07 4-hydroxyphenyl 90–92 N/A Sparingly in CHCl₃ Synthesis of adrenaline analogs
2-Bromo-1-(4-fluorophenyl)propan-1-one C₉H₈BrFO 231.06 4-fluorophenyl 35–50 180–183 (disputed) Ethanol, CHCl₃ Organic synthesis
2-Bromo-1-(4-methoxyphenyl)propan-1-one C₁₀H₁₁BrO₂ 243.10 4-methoxyphenyl N/A N/A Organic solvents Photocatalysis studies
2-Bromo-1-(3-chlorophenyl)propan-1-one C₉H₈BrClO 247.52 3-chlorophenyl N/A N/A Organic solvents Bupropion precursor
2-Bromo-1-(2,4-dichlorophenyl)propan-1-one C₉H₈BrCl₂O 277.97 2,4-dichlorophenyl N/A N/A N/A Specialty chemical synthesis
Key Observations:
  • Substituent Effects: Electron-donating groups (e.g., methoxy, phenoxy) enhance solubility in polar solvents but may reduce electrophilicity at the ketone group. Electron-withdrawing groups (e.g., fluorine, chlorine) increase molecular polarity and reactivity in nucleophilic substitutions . Steric hindrance: Bulky substituents like phenoxy (in the target compound) reduce reaction rates in sterically sensitive reactions compared to smaller groups (e.g., methyl) .
  • Physical Properties :

    • The fluorophenyl derivative has the lowest melting point (35–50°C), attributed to reduced intermolecular forces compared to hydroxyl or chlorophenyl analogs .
    • Discrepancies in boiling points (e.g., 180–183°C vs. 260.8°C for the fluorophenyl compound) highlight variations in reported data, possibly due to purity or measurement conditions .

Biological Activity

2-Bromo-1-(4-phenoxyphenyl)propan-1-one, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the fields of antimicrobial and anticancer research. This article examines the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C16H15BrO
  • Molecular Weight : 305.17 g/mol
  • CAS Number : 28179-33-1

The structure consists of a propanone backbone with a bromine atom at the second carbon and a phenoxy group attached to the first carbon. This unique configuration allows for various interactions with biological targets, enhancing its utility in drug development.

Mechanisms of Biological Activity

Research indicates that this compound exhibits its biological activity through several mechanisms:

  • Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity.
  • Hydrophobic Interactions : The presence of the phenoxy group facilitates hydrophobic interactions with protein structures, which can disrupt normal cellular functions.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzyme activities, leading to potential applications in cancer therapy.

Antimicrobial Activity

The antimicrobial properties of this compound have been noted in various studies. Although specific data on its efficacy against different pathogens is limited, its structural analogs have demonstrated significant antimicrobial effects. The compound's ability to disrupt cellular processes in bacteria suggests a similar potential for antimicrobial activity.

Anticancer Activity

Significant interest surrounds the anticancer properties of this compound. Studies have indicated that it may exhibit cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)23 - 33Inhibition of tubulin polymerization
HeLa (Cervical)Not specifiedInduction of apoptosis
A549 (Lung)Not specifiedDisruption of microtubule dynamics

These findings suggest that this compound may act similarly to known antitumor agents by targeting tubulin assembly, leading to cell cycle arrest and apoptosis in cancer cells .

Study on Antiproliferative Effects

A recent study evaluated the antiproliferative effects of related compounds in the MCF-7 breast cancer cell line. The results indicated that compounds with structural similarities to this compound exhibited IC50 values comparable to established chemotherapeutics like combretastatin A4 (CA-4), which is known for its efficacy against various cancers .

Stability and Pharmacokinetics

Research into the stability of similar compounds has shown promising results regarding their pharmacokinetics. For instance, compounds with similar phenolic structures displayed favorable half-lives in physiological conditions, suggesting potential for further development as therapeutic agents .

Q & A

What are the optimal synthetic routes for preparing 2-Bromo-1-(4-phenoxyphenyl)propan-1-one, and how does substituent positioning influence reaction efficiency?

Basic Method : The compound can be synthesized via bromination of the parent ketone (e.g., 1-(4-phenoxyphenyl)propan-1-one) using brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . The reaction typically proceeds under reflux in anhydrous solvents (e.g., CCl₄ or CHCl₃) to minimize side reactions.
Advanced Consideration : Substituents on the phenyl ring (e.g., electron-withdrawing groups like nitro or electron-donating groups like methoxy) significantly alter bromination reactivity. For example, para-substituted phenoxy groups (as in this compound) may stabilize intermediates via resonance, enhancing regioselectivity . Optimization via continuous-flow reactors can improve yield and safety by reducing exothermic risks .

How can crystallographic data resolve ambiguities in the structural characterization of this compound?

Basic Method : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Software suites like SHELXL refine bond lengths and angles with high precision .
Advanced Application : For polymorphic or solvate forms, compare experimental data (e.g., C–Br bond length ~1.9 Å) with density functional theory (DFT) calculations to validate electronic effects. Discrepancies >0.02 Å may indicate conformational flexibility or crystal packing influences .

What experimental strategies mitigate hazards during the synthesis of brominated aryl ketones like this compound?

Basic Protocol : Use fume hoods, personal protective equipment (PPE), and inert atmospheres to handle bromine vapors. Quench excess brominating agents with sodium thiosulfate to prevent uncontrolled reactions .
Advanced Strategy : Implement real-time monitoring via inline FTIR or Raman spectroscopy to detect hazardous intermediates (e.g., HBr gas). Automated flow systems minimize human exposure and enable rapid quenching of reactive byproducts .

How do steric and electronic effects of the phenoxy group influence the reactivity of this compound in nucleophilic substitution reactions?

Basic Analysis : The para-phenoxy group donates electron density via resonance, activating the carbonyl toward nucleophilic attack. Steric hindrance from the propan-1-one backbone may slow reactions at the β-carbon .
Advanced Insight : Compare kinetics with analogs (e.g., 2-Bromo-1-(4-methylphenyl)propan-1-one) to isolate electronic vs. steric contributions. Hammett plots (σ values) can quantify substituent effects on reaction rates .

What in vitro assays are suitable for probing the biological activity of this compound, and how are false positives addressed?

Basic Approach : Enzyme inhibition assays (e.g., acetylcholinesterase or kinases) using spectrophotometric or fluorometric readouts. Include negative controls (e.g., unmodified ketone) to rule out nonspecific binding .
Advanced Design : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding thermodynamics. Counter-screen against off-target proteins (e.g., serum albumin) to validate specificity .

How can contradictory data on the solubility and stability of this compound be reconciled?

Basic Resolution : Solubility discrepancies (e.g., in chloroform vs. methanol) may arise from polarity differences. Stability studies under varying pH and temperature conditions (e.g., 4°C vs. 25°C) identify degradation pathways .
Advanced Analysis : Use high-performance liquid chromatography (HPLC) with mass spectrometry to detect decomposition products (e.g., dehalogenated derivatives). Accelerated stability testing (40°C/75% RH) predicts shelf-life under storage conditions .

What computational tools predict the synthetic accessibility of derivatives of this compound?

Basic Tool : Retrosynthetic planners (e.g., AiZynthFinder) suggest feasible routes based on known reactions for brominated ketones .
Advanced Application : Machine learning models (e.g., DELNA) prioritize derivatives with high synthetic feasibility and desired properties (e.g., logP <5). Validate predictions with parallel synthesis and high-throughput screening .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-1-(4-phenoxyphenyl)propan-1-one
Reactant of Route 2
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2-Bromo-1-(4-phenoxyphenyl)propan-1-one

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